molecular formula C28H47NO4 B3394666 Dimethyl 5-(stearylamino)isophthalate CAS No. 63217-37-8

Dimethyl 5-(stearylamino)isophthalate

Cat. No. B3394666
Key on ui cas rn: 63217-37-8
M. Wt: 461.7 g/mol
InChI Key: MSEHBOQBRYAONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04245119

Procedure details

Similarly, 1-bromooctane, 1-bromononane, 1-bromodecane, 1-bromoundecane, 1-bromododecane, 2-bromododecane, 1-bromotridecane, 1-bromotetradecane, 1-bromopentadecane, 1-bromo-14-methylpentadecane, 1-bromoheptadecane, 1-bromooctadecane, and 1-bromononadecane gave respectively, dimethyl 5-octylaminoisophthalate, dimethyl 5-nonylaminoisophthalate, dimethyl 5-decylaminoisophthalate, dimethyl 5-undecylaminoisophthalate, dimethyl 5-dodecylaminoisophthalate, dimethyl 5-(1-methylundecylamino)isophthalate, dimethyl 5-tridecylaminoisophthalate, dimethyl 5-tetradecylaminoisophthalate, dimethyl 5-pentadecylaminoisophthalate, dimethyl 5(14-methylpentadecyl)aminoisophthalate, dimethyl 5-heptadecylaminoisophthalate, dimethyl 5-octadecylaminoisophthalate, and dimethyl 5-nonadecylaminoisophthalate.
Name
dimethyl 5-octylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethyl 5(14-methylpentadecyl)aminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dimethyl 5-heptadecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
dimethyl 5-nonadecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
dimethyl 5-nonylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
dimethyl 5-decylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
dimethyl 5-undecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
dimethyl 5-dodecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
dimethyl 5-(1-methylundecylamino)isophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
dimethyl 5-tridecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
dimethyl 5-tetradecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
dimethyl 5-pentadecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:9][C:10]1[CH:11]=[C:12]([C:20]([O:22][CH3:23])=[O:21])[CH:13]=[C:14]([CH:19]=1)[C:15]([O:17][CH3:18])=[O:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:24](NC1C=C(C(OC)=O)C=C(C=1)C(OC)=O)[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31]C.C(NC1C=C(C(OC)=O)C=C(C=1)C(OC)=O)CCCCCCCCC.C(NC1C=C(C(OC)=O)C=C(C=1)C(OC)=O)CCCCCCCCCC.C(NC1C=C(C(OC)=O)C=C(C=1)C(OC)=O)CCCCCCCCCCC.CC(NC1C=C(C(OC)=O)C=C(C=1)C(OC)=O)CCCCCCCCCC.C(NC1C=C(C(OC)=O)C=C(C=1)C(OC)=O)CCCCCCCCCCCC.C(NC1C=C(C(OC)=O)C=C(C=1)C(OC)=O)CCCCCCCCCCCCC.C(NC1C=C(C(OC)=O)C=C(C=1)C(OC)=O)CCCCCCCCCCCCCC.CC(C)CCCCCCCCCCCCCNC1C=C(C(OC)=O)C=C(C=1)C(OC)=O.C(NC1C=C(C(OC)=O)C=C(C=1)C(OC)=O)CCCCCCCCCCCCCCCC.C(NC1C=C(C(OC)=O)C=C(C=1)C(OC)=O)CCCCCCCCCCCCCCCCC.C(NC1C=C(C(OC)=O)C=C(C=1)C(OC)=O)CCCCCCCCCCCCCCCCCC>>[CH2:1]([NH:9][C:10]1[CH:11]=[C:12]([C:20]([O:22][CH3:23])=[O:21])[CH:13]=[C:14]([CH:19]=1)[C:15]([O:17][CH3:18])=[O:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]

Inputs

Step One
Name
dimethyl 5-octylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Step Two
Name
dimethyl 5(14-methylpentadecyl)aminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCCCCCCCCCCCNC=1C=C(C=C(C(=O)OC)C1)C(=O)OC)C
Step Three
Name
dimethyl 5-heptadecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Step Five
Name
dimethyl 5-nonadecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Step Six
Name
dimethyl 5-nonylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Step Seven
Name
dimethyl 5-decylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Step Eight
Name
dimethyl 5-undecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Step Nine
Name
dimethyl 5-dodecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Step Ten
Name
dimethyl 5-(1-methylundecylamino)isophthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Step Eleven
Name
dimethyl 5-tridecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Step Twelve
Name
dimethyl 5-tetradecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Step Thirteen
Name
dimethyl 5-pentadecylaminoisophthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCCCC)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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